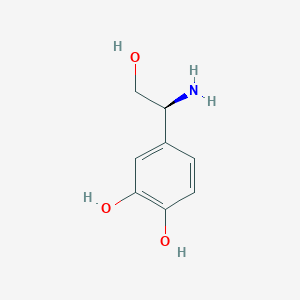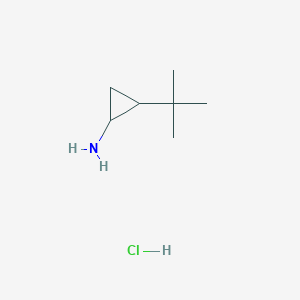
2-Tert-butylcyclopropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclopropan-1-aminehydrochloride is an organic compound that belongs to the class of cyclopropanes. It is characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopropan-1-aminehydrochloride typically involves the cyclization of a suitable precursor. One common method is the asymmetric Michael addition reaction, where a chiral catalyst is used to introduce the tert-butyl group onto the cyclopropane ring. Another method involves the alkylation and cyclization of a glycine Schiff base complexed with nickel (II).
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclopropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Tert-butylcyclopropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butyl-1,1,3,3-tetramethylguanidine
- 2-Tert-butylcyclopropan-1-amine
- 2-Tert-butylcyclopropan-1-aminehydrochloride (racemic mixture)
Uniqueness
This compound is unique due to its specific chiral centers and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
2-tert-butylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)5-4-6(5)8;/h5-6H,4,8H2,1-3H3;1H |
Clé InChI |
FEDWISBIFUPRJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


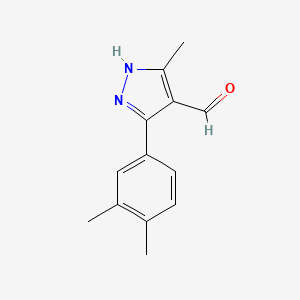
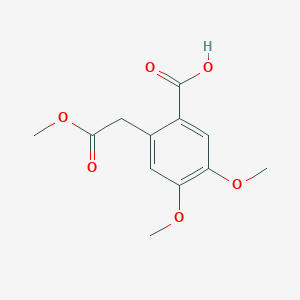
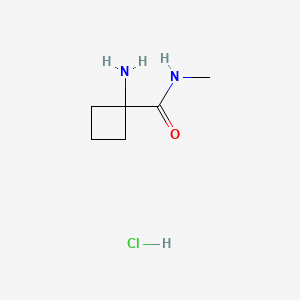
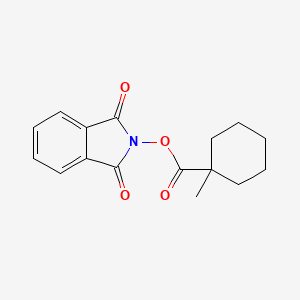
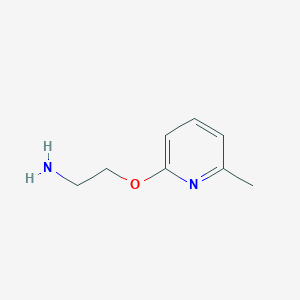
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
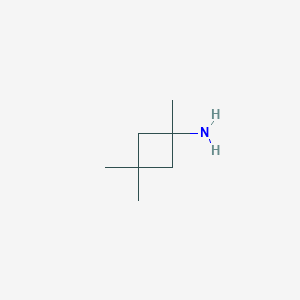

![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
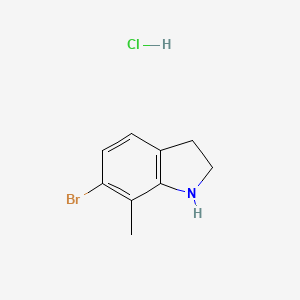
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
